1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene
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Overview
Description
1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F3IO3 It is a derivative of benzene, characterized by the presence of iodine, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene typically involves the iodination of a precursor compound, followed by the introduction of methoxy and trifluoromethoxy groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. The trifluoromethoxy group is often introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through the use of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The presence of the iodine atom and trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene: Similar structure but with a trifluoromethylthio group instead of trifluoromethoxy.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a fluorine atom instead of methoxy groups.
4-(Trifluoromethoxy)iodobenzene: Lacks the methoxy groups and has a simpler structure.
Uniqueness
1,3-Dimethoxy-2-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of methoxy, iodine, and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H8F3IO3 |
---|---|
Molecular Weight |
348.06 g/mol |
IUPAC Name |
2-iodo-1,3-dimethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-5-3-4-6(16-9(10,11)12)8(15-2)7(5)13/h3-4H,1-2H3 |
InChI Key |
OSVJEKURMPNSOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC(F)(F)F)OC)I |
Origin of Product |
United States |
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